N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfonyl)benzenecarboxamide

Description

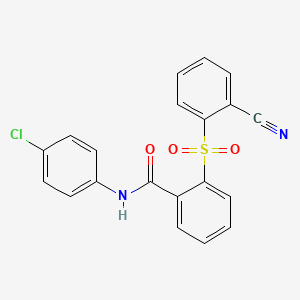

N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfonyl)benzenecarboxamide is a synthetic organic compound featuring a benzenecarboxamide backbone substituted with a 4-chlorophenyl group and a 2-cyanophenylsulfonyl moiety. Its molecular formula is C₂₀H₁₄ClN₂O₃S, with a molar mass of 412.85 g/mol. The compound’s structure integrates multiple functional groups:

- A chlorophenyl group (electron-withdrawing, enhancing stability and influencing binding interactions).

- A cyanophenyl substituent (provides steric bulk and electronic effects).

This compound is likely explored in medicinal chemistry for its sulfonamide and carboxamide functionalities, which are common in enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(2-cyanophenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3S/c21-15-9-11-16(12-10-15)23-20(24)17-6-2-4-8-19(17)27(25,26)18-7-3-1-5-14(18)13-22/h1-12H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXIUWGHQCDQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfonyl)benzenecarboxamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H20ClN5O9S2

- Molecular Weight : 525.01 g/mol

- CAS Number : 10507755

The presence of the chlorophenyl and cyanophenyl groups suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows inhibitory activity against certain hydroxysteroid dehydrogenases, which are critical in steroid metabolism .

- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives exhibit antimicrobial properties. This compound may interfere with bacterial folic acid synthesis by inhibiting dihydropteroate synthase, similar to other sulfonamides .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

| Activity Type | IC50 Value (nM) | Reference |

|---|---|---|

| Enzyme Inhibition | 94000 | |

| Antimicrobial Activity | Not specified | |

| Cytotoxicity | Not specified |

Case Studies

-

Inhibition of Steroid Metabolism :

A study demonstrated that related compounds showed significant inhibition of type 5 17-hydroxysteroid dehydrogenase (AKR1C3), which is involved in steroid hormone metabolism. This suggests that this compound could have similar effects, potentially impacting hormone-related pathways . -

Antimicrobial Screening :

In a screening assay for antimicrobial activity, derivatives of sulfonamides were tested against various bacterial strains. While specific data for this compound is limited, its structural similarities to known active sulfonamides suggest potential efficacy against common pathogens .

Therapeutic Implications

Given its potential enzyme inhibitory and antimicrobial activities, this compound may have therapeutic applications in treating conditions related to hormonal imbalances and bacterial infections. Further research is necessary to elucidate its full pharmacological profile and therapeutic potential.

Scientific Research Applications

Pharmacological Applications

1.1 Enzyme Inhibition

N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfonyl)benzenecarboxamide has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors, potentially affecting pathways related to cancer and inflammatory diseases .

1.2 Anticancer Activity

Studies have shown that sulfonamide derivatives exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival .

Biological Research

2.1 Screening Assays

The compound has been utilized in screening assays targeting the Type III Secretion System (T3SS) in pathogenic bacteria, which is vital for understanding bacterial virulence mechanisms. By assessing its impact on T3SS-mediated activities, researchers can identify potential therapeutic targets for bacterial infections .

2.2 Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies focus on its effects on various cell lines, determining the compound's IC50 values to establish effective concentrations without significant toxicity .

Case Studies

Comparison with Similar Compounds

Key Observations:

Heterocyclic vs. The benzoxazine derivative (C₂₄H₂₄N₂O₄S) introduces a nitrogen-oxygen heterocycle, enhancing conformational flexibility and hydrogen-bonding capacity .

Substituent Effects: The trifluoromethyl group in C₂₁H₁₃ClF₃N₂O₃S improves metabolic stability and electron-withdrawing effects compared to the cyano group in the target compound . Dual chlorophenyl groups in C₁₈H₁₃Cl₂NO₃S₂ may enhance target affinity but reduce solubility due to increased hydrophobicity .

Pharmacological and Physicochemical Properties

- Solubility : The trifluoromethyl analog (C₂₁H₁₃ClF₃N₂O₃S) may exhibit lower aqueous solubility than the target compound due to its bulky CF₃ group, whereas the benzoxazine derivative (C₂₄H₂₄N₂O₄S) could have improved solubility from its heterocyclic oxygen .

- Binding Affinity: The dual chlorophenyl groups in C₁₈H₁₃Cl₂NO₃S₂ might enhance interactions with hydrophobic enzyme pockets, but the thiophene ring’s electron-rich nature could reduce selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Chlorophenyl)-2-((2-cyanophenyl)sulfonyl)benzenecarboxamide?

- Methodology : Synthesis typically involves sequential sulfonylation and carboxamide coupling. For example:

Starting materials : 4-Chloroaniline and 2-cyanobenzenesulfonyl chloride are common precursors .

Reaction conditions : Sulfonylation is performed in anhydrous dichloromethane with triethylamine as a base (~0–5°C, 2–4 hours). The carboxamide group is introduced via coupling with activated benzoic acid derivatives (e.g., using EDCI/HOBt) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product .

Q. How is structural characterization of this compound performed?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the 4-chlorophenyl, 2-cyanophenyl, and benzenecarboxamide moieties. Key signals include aromatic protons (δ 7.2–8.3 ppm) and sulfonyl/carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z ~425–430) .

- X-ray Crystallography : Determines crystal packing and torsion angles (e.g., bent conformation at the sulfonyl group, ~45° dihedral angle between aromatic rings) .

Q. What solvent systems are optimal for solubility and stability studies?

- Recommendations :

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions due to high solubility of sulfonamide derivatives .

- Aqueous stability : Buffered solutions (pH 7.4) are used for hydrolytic stability assays, with monitoring via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step?

- Strategies :

- Catalyst screening : Triethylamine outperforms weaker bases (e.g., NaHCO) in minimizing side reactions like over-sulfonylation .

- Temperature control : Maintaining sub-10°C reduces decomposition of sulfonyl chloride intermediates .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion, verified by TLC .

Q. What analytical approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methods :

- Dose-response profiling : IC values against cancer cell lines (e.g., MCF-7, HeLa) versus MIC assays for bacterial strains (e.g., E. coli, S. aureus) clarify target specificity .

- Mechanistic studies : Fluorescence polarization assays identify binding to tubulin (anticancer) versus enzyme inhibition (e.g., dihydrofolate reductase for antimicrobial activity) .

- SAR analysis : Modifying the cyanophenyl or chlorophenyl groups alters bioactivity; e.g., electron-withdrawing substituents enhance anticancer potency .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties?

- Key findings :

- Metabolic stability : The sulfonyl moiety reduces hepatic clearance by resisting cytochrome P450 oxidation, as shown in microsomal assays (t > 60 minutes) .

- Plasma protein binding : High affinity (>90%) to albumin is observed via equilibrium dialysis, limiting free drug availability .

- Blood-brain barrier penetration : LogP values (~2.5) suggest moderate permeability, validated using in vitro BBB models .

Q. What computational methods predict interactions with biological targets?

- Approaches :

- Molecular docking : AutoDock Vina or Glide simulates binding to receptors like carbonic anhydrase IX (anticancer target) with binding energies < −8 kcal/mol .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., sulfonyl oxygen with Arg-130) .

- QSAR models : CoMFA/CoMSIA correlates substituent electronegativity with IC values (r > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.